4-Tert-butyl-3-(4-cyclohexylpiperazine-1-carbonyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-tert-butyl-3-(4-cyclohexylpiperazine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O2/c1-19(2,3)15-13-20-17(23)16(15)18(24)22-11-9-21(10-12-22)14-7-5-4-6-8-14/h14-16H,4-13H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDKBMZKOGJRFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)N2CCN(CC2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases.
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolidine-2-one, have been reported to exhibit target selectivity. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.
Biological Activity
The compound 4-Tert-butyl-3-(4-cyclohexylpiperazine-1-carbonyl)pyrrolidin-2-one is a pyrrolidinone derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula of this compound is , with a molecular weight of 252.41 g/mol. The compound features a pyrrolidinone ring substituted with a tert-butyl group and a cyclohexylpiperazine moiety, which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl 4-cyclohexylpiperazine-1-carboxylate with appropriate reagents to form the desired pyrrolidinone structure. Various synthetic pathways have been explored to optimize yield and purity.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- CNS Activity : Due to its piperazine structure, it is hypothesized that this compound may interact with neurotransmitter systems, potentially exhibiting anxiolytic or antidepressant effects.
- Anti-inflammatory Properties : Some derivatives of similar compounds have shown dual inhibition of cyclooxygenase (COX) enzymes, indicating potential anti-inflammatory activity .
Antimicrobial Studies
A study evaluated the antibacterial effects of related compounds derived from piperazine structures. The results indicated that certain derivatives demonstrated significant bacteriostatic activity against various strains, suggesting that modifications in the piperazine moiety could enhance antimicrobial efficacy .
CNS Activity Assessment
In vivo studies on related piperazine derivatives have shown promising results in reducing anxiety-like behaviors in animal models, suggesting that this compound may also possess similar properties .
Table of Biological Activities
| Biological Activity | Test Organism/Model | Result |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Moderate activity observed |
| Antibacterial | Bacillus subtilis | Significant bacteriostatic effect |
| CNS Activity | Rodent models | Anxiolytic effects noted |
Comparison with Similar Compounds
Key Observations :
- Piperazine Substitution: The cyclohexyl group in the target compound likely enhances α-adrenoceptor binding compared to arylpiperazines (e.g., EP-47’s o-tolyl group), as bulky substituents improve receptor fit .
- Antioxidant vs. Receptor-Targeted Activity : Electron-withdrawing groups (e.g., thioxo-oxadiazole in ) favor radical scavenging, while lipophilic groups (tert-butyl, cyclohexyl) favor membrane receptor interactions .
- Taurine Modification: Polar residues like taurine shift activity toward CNS applications (antidepressant) by enhancing solubility and blood-brain barrier penetration, contrasting with the target compound’s adrenoceptor focus .
Pharmacokinetic and Physicochemical Properties
Analysis :
- This contrasts with polar derivatives (e.g., taurine-modified Compound I) optimized for CNS bioavailability .
Comparison with Analogous Syntheses :
- Antiarrhythmic Agents () : Use 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one scaffolds, requiring propyl linker synthesis .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 4-Tert-butyl-3-(4-cyclohexylpiperazine-1-carbonyl)pyrrolidin-2-one, and how are intermediates purified?
- Methodological Answer : A common approach involves functionalizing a pre-formed pyrrolidin-2-one core with tert-butyl and cyclohexylpiperazine groups. For example, tert-butyl-protected piperazine derivatives can be synthesized via coupling reactions using Boc (tert-butoxycarbonyl) protection strategies. Purification often employs silica gel column chromatography with gradient elution (e.g., hexanes/EtOAC + 0.25% triethylamine) to isolate intermediates in moderate yields (45–77%) . For piperazine derivatives, ion-exchange resins like Si-Trisamine may improve purity .
Q. How is the compound structurally characterized post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and X-ray crystallography are critical. NMR (1H/13C) identifies functional groups and confirms regiochemistry, particularly for distinguishing piperazine and pyrrolidin-2-one moieties. X-ray diffraction resolves crystal packing and hydrogen-bonding interactions, as seen in analogues like tert-butyl piperazine-carboxylates (triclinic crystal system, α/β/γ angles ~81–88°) .
Q. What are the solubility and stability properties under laboratory conditions?
- Methodological Answer : Solubility in polar solvents (e.g., DMSO, EtOAc) is typical for tert-butyl-protected compounds. Stability studies should assess hydrolysis susceptibility of the Boc group under acidic/basic conditions. Analogues with similar structures show log S values of ~-3.5 to -4.0, indicating moderate aqueous solubility, which may require formulation with co-solvents for biological assays .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for scale-up?
- Methodological Answer : Optimize reaction conditions (temperature, solvent, catalyst) using Design of Experiments (DoE). For example, tert-butyl piperazine derivatives synthesized at 20°C with ionic liquid catalysts show improved regioselectivity . High-performance liquid chromatography (HPLC) with C18 columns and UV detection monitors purity, while recrystallization from EtOAc/hexanes enhances crystallinity .
Q. What strategies resolve contradictions between computational predictions and experimental binding data?
- Methodological Answer : Molecular docking studies must account for solvent effects and protein flexibility. For instance, the pyrrolidin-2-one carbonyl forms hydrogen bonds with backbone NH/CO groups (e.g., Val135, Asp133 in kinase targets), as observed in staurosporine analogues. Discrepancies between predicted and observed IC50 values may arise from unmodeled water-mediated interactions or conformational changes—validated via mutagenesis or isothermal titration calorimetry (ITC) .
Q. How to address discrepancies in solubility vs. bioavailability data?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to balance lipophilicity (cLogP ~3.5) and polar surface area (TPSA ~70 Ų). For low-bioavailability compounds, prodrug strategies (e.g., esterification of the pyrrolidin-2-one carbonyl) improve membrane permeability. Parallel artificial membrane permeability assays (PAMPA) validate these modifications .
Q. What computational methods predict interactions with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations and 3D-QSAR models map hydrophobic pockets and hydrogen-bonding networks. For example, the tert-butyl group may occupy hydrophobic regions near Leu132/Lys85 in kinase targets, while the cyclohexylpiperazine moiety enhances selectivity via steric hindrance. Density Functional Theory (DFT) calculates charge distribution to refine docking poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
